2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide 2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 897615-13-3
VCID: VC6255783
InChI: InChI=1S/C22H19N5O/c28-22(15-17-11-13-19(14-12-17)18-7-3-1-4-8-18)23-16-21-24-25-26-27(21)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,28)
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4
Molecular Formula: C22H19N5O
Molecular Weight: 369.428

2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide

CAS No.: 897615-13-3

Cat. No.: VC6255783

Molecular Formula: C22H19N5O

Molecular Weight: 369.428

* For research use only. Not for human or veterinary use.

2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide - 897615-13-3

Specification

CAS No. 897615-13-3
Molecular Formula C22H19N5O
Molecular Weight 369.428
IUPAC Name 2-(4-phenylphenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Standard InChI InChI=1S/C22H19N5O/c28-22(15-17-11-13-19(14-12-17)18-7-3-1-4-8-18)23-16-21-24-25-26-27(21)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,28)
Standard InChI Key JVTLPWZXKWTDBH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of three primary components:

  • A biphenyl group ([1,1'-biphenyl]-4-yl), providing rigidity and hydrophobicity.

  • An acetamide linker (-N-C(=O)-CH2-), facilitating hydrogen bonding and conformational flexibility.

  • A 1-phenyl-1H-tetrazol-5-yl moiety, serving as a bioisostere for carboxylic acids, enhancing metabolic stability and target affinity.

The molecular formula is C22H19N5O, with a molecular weight of 385.42 g/mol. Key structural features include:

  • Planarity of the biphenyl system, enabling π-π stacking interactions.

  • Polarity from the acetamide and tetrazole groups, influencing solubility and binding kinetics.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H19N5O
Molecular Weight385.42 g/mol
IUPAC Name2-([1,1'-Biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4
Topological Polar Surface Area83.5 Ų

Synthetic Pathways and Optimization

Key Synthetic Strategies

Synthesis typically involves a multi-step approach:

  • Biphenyl Acetic Acid Preparation: Suzuki-Miyaura coupling of bromophenyl derivatives with phenylboronic acids to form the biphenyl core .

  • Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under acidic conditions, followed by N-alkylation with benzyl halides.

  • Amide Bond Coupling: Reaction of biphenyl acetic acid with the tetrazole-containing amine using coupling agents like HATU or EDCI.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Biphenyl formationPd(PPh3)4, Na2CO3, DME, 80°C75–85%
Tetrazole synthesisNaN3, NH4Cl, DMF, 120°C60–70%
Amide couplingHATU, DIPEA, DCM, rt50–65%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane/ethyl acetate) for intermediate purification.

  • Recrystallization: Ethanol/water mixtures for final product crystallization .

  • Analytical Methods:

    • NMR Spectroscopy: 1H and 13C NMR confirm substituent connectivity (e.g., biphenyl aromatic protons at δ 7.4–7.6 ppm).

    • HPLC: Purity >95% using C18 columns (acetonitrile/water gradient).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 4.2–4.5 (XLOGP3), indicating moderate hydrophobicity .

  • Solubility: Poor aqueous solubility (0.001–0.01 mg/mL in PBS), necessitating formulation with co-solvents like DMSO.

Metabolic Stability

  • Cytochrome P450 Interactions: Limited CYP inhibition (CYP2C19 IC50 >10 μM) .

  • Plasma Protein Binding: High (>90%) due to aromatic and hydrophobic motifs.

Table 3: Predicted ADME Properties

ParameterValue
GI AbsorptionModerate
BBB PermeabilityLow (logBB < -1)
P-glycoprotein SubstrateNo

Biological Activity and Mechanistic Hypotheses

Anticancer Activity

  • Kinase Inhibition: Molecular docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol) .

  • Apoptosis Induction: Upregulation of caspase-3/7 in HCT116 cells (IC50 ~15 μM in analogs) .

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacement: Tetrazole for carboxylic acids to enhance oral bioavailability.

  • Structural Modifications: Fluorination at biphenyl positions to modulate potency and selectivity.

Preclinical Challenges

  • Toxicity: Potential hepatotoxicity due to tetrazole ring metabolism (e.g., glutathione depletion).

  • Formulation: Nanoemulsion or liposomal encapsulation to improve bioavailability.

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